Cinnamyl chloride
Overview
Description
Cinnamyl chloride: is an organic compound with the molecular formula C₉H₉Cl . It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis and serves as an important intermediate in the production of various chemicals, including pharmaceuticals, fragrances, and agrochemicals .
Mechanism of Action
Target of Action
Cinnamyl chloride, a derivative of cinnamic alcohol, is known to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . The compound interacts with these microorganisms, disrupting their normal functions and leading to their eventual death .
Mode of Action
This compound interacts with its targets through a mechanism that involves the disruption of the fungal plasmatic membrane and cell wall . This interaction leads to changes in the structure and function of these microorganisms, thereby inhibiting their growth and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways in the target organisms. It has been found to interact with the ergosterol present in the fungal plasmatic membrane . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death . Additionally, this compound has been found to affect the PI3K-Akt signaling pathway and the PPAR signaling pathway, which are closely related to cancer .
Pharmacokinetics
It is known that this compound is a liquid at room temperature, with a boiling point of 108 °c/12 mmhg and a density of 1096 g/mL at 25 °C . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane integrity and function in target organisms . This disruption leads to cell death, thereby exerting its antimicrobial effects . In addition, this compound’s interaction with various biochemical pathways can lead to changes in cellular processes, potentially contributing to its bioactive properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemical substances . .
Biochemical Analysis
Biochemical Properties
Cinnamyl chloride is involved in several biochemical reactions. It reacts regioselectively with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst
Cellular Effects
Related compounds such as cinnamic alcohol and its derivatives have been shown to have significant pharmacological effects, including central nervous system activities and anti-inflammatory, antioxidant, and antimicrobial potential .
Metabolic Pathways
This compound is involved in the synthesis of aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reaction with Thionyl Chloride: One of the most common methods for preparing cinnamyl chloride involves the reaction of cinnamyl alcohol with thionyl chloride. This reaction typically occurs under solvent-free conditions, making it environmentally friendly and cost-effective . [ \text{C₆H₅CH=CHCH₂OH} + \text{SOCl₂} \rightarrow \text{C₆H₅CH=CHCH₂Cl} + \text{SO₂} + \text{HCl} ]
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Chloromethylation of Styrene: Another method involves the chloromethylation of styrene using formaldehyde and hydrogen chloride in the presence of a catalyst such as nitric acid. This method, however, has a lower yield compared to the thionyl chloride method .
Industrial Production Methods: The industrial production of this compound primarily utilizes the reaction of cinnamyl alcohol with thionyl chloride due to its simplicity, high yield, and reduced environmental impact. The process involves the use of a tail gas absorption apparatus to manage waste gases produced during the reaction .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Cinnamyl chloride undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. For example, it reacts with amines to form cinnamyl amines . [ \text{C₆H₅CH=CHCH₂Cl} + \text{RNH₂} \rightarrow \text{C₆H₅CH=CHCH₂NHR} + \text{HCl} ]
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Oxidation Reactions: this compound can be oxidized to cinnamyl aldehyde or cinnamic acid under appropriate conditions .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Cinnamyl amines: Formed through nucleophilic substitution.
Cinnamyl aldehyde and cinnamic acid: Formed through oxidation.
Scientific Research Applications
Chemistry: Cinnamyl chloride is used as a building block in organic synthesis. It is employed in the synthesis of various cinnamyl derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize compounds with potential antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of certain bacteria and fungi .
Industry: this compound is used in the fragrance industry to produce cinnamyl alcohol, which is a key ingredient in many perfumes and fragrances. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other fine chemicals .
Comparison with Similar Compounds
Cinnamyl alcohol: Similar to cinnamyl chloride but with a hydroxyl group instead of a chlorine atom. It is used in the fragrance industry.
Cinnamic acid: Contains a carboxyl group instead of a chlorine atom. It is used in the production of flavors and fragrances.
Cinnamaldehyde: Contains an aldehyde group instead of a chlorine atom.
Uniqueness: this compound is unique due to its high reactivity as an electrophile, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and oxidation, sets it apart from similar compounds .
Properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
Record name | Cinnamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
Record name | Cinnamyl chloride | |
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Record name | trans-Cinnamyl chloride | |
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CAS No. |
21087-29-6, 2687-12-9 | |
Record name | Cinnamyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
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Record name | Cinnamyl chloride | |
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Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
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Record name | Cinnamyl chloride | |
Source | EPA DSSTox | |
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Record name | (3-chloroprop-1-enyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
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Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
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Record name | CINNAMYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamyl chloride?
A1: The molecular formula of this compound is C9H9Cl, and its molecular weight is 152.62 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized by its 1H NMR spectrum, which exhibits characteristic signals in the range of δ 7.0–7.8 ppm for the aromatic protons, a doublet of triplets at δ 6.40 ppm for the vinyl proton, a doublet at δ 5.13 ppm, and a doublet at δ 3.83 ppm. []
Q3: How does the presence of the unsaturated group in this compound influence its reactivity in SN2 reactions compared to 2-arylethyl chlorides?
A3: The presence of the conjugated double bond in this compound leads to a rate enhancement of 102-103 times compared to 2-arylethyl chlorides in SN2 chlorine isotopic exchange reactions with tetraethylammonium chloride-36Cl in acetonitrile. [] This enhanced reactivity is attributed to the ability of the unsaturated group to stabilize the transition state of the SN2 reaction.
Q4: How does this compound participate in ruthenium-catalyzed allylation reactions?
A4: this compound serves as an allylating agent in ruthenium-catalyzed reactions with aromatic compounds like benzene, toluene, and anisole, yielding allylated products with high regioselectivity. [, ] Cationic thiolate-bridged diruthenium(III, III) complexes are particularly effective catalysts for these transformations.
Q5: How do the steric and electronic properties of substituents on the allylic system of this compound affect the stereoselectivity of palladium-catalyzed allylic substitutions?
A5: Density functional theory calculations at the B3PW91/DZ+P level reveal that steric and electronic effects of substituents on the allylic system significantly influence the stereochemical outcome in palladium-catalyzed allylic substitutions involving this compound. [] The lowest energy pathway favors the formation of the branched allylic isomer with the phenyl groups in an anti configuration, aligning with experimental observations.
Q6: Can this compound be electrocarboxylated?
A6: Yes, this compound can be electrocarboxylated with CO2 using a silver-encapsulated copper salen complex as a cathode catalyst. This reaction produces β,γ-unsaturated carboxylic acids with excellent yield and moderate selectivity. []
Q7: How does this compound react with Grignard reagents in the presence of copper catalysts?
A7: this compound undergoes highly selective SN2′-type allylic substitution reactions with Grignard reagents when copper catalysts are employed. [, ] The use of chiral phosphine-phosphite ligands, particularly TADDOL-derived ligands, in conjunction with copper(I) bromide dimethyl sulfide (CuBr·SMe2) enables these reactions to proceed with exceptional regio- and enantioselectivity, affording (1-alkyl-allyl)benzene derivatives with up to 99% ee. []
Q8: What is the role of this compound in mixed metal vinyl stabilizer systems for poly(vinyl chloride) (PVC)?
A8: this compound, serving as a model compound for degrading PVC, helps elucidate the synergistic effects in mixed metal stabilizer systems. Studies demonstrate that in blends of antimony tris(isooctyl thioglycolate) and calcium octoate, this compound reacts primarily to yield calcium chloride and cinnamyl octoate. [] This suggests that antimony mercaptides act as phase-transfer catalysts for calcium stearate, contributing to PVC stabilization.
Q9: How does the electronic nature of substituents on this compound influence the rate of chlorine isotopic exchange reactions?
A10: Studies on chlorine isotopic exchange reactions of substituted cinnamyl chlorides with tetraethylammonium chloride-36Cl in acetonitrile revealed that electron-donating groups accelerate the reaction rate. [] This observation suggests that the reaction proceeds through a mechanism where electron withdrawal from the reaction center (the carbon attached to chlorine) is favored, aligning with the characteristics of an SN2 reaction.
Q10: How do computational methods contribute to understanding the regio- and stereoselectivity in palladium-catalyzed reactions of this compound?
A11: Density functional theory calculations have been instrumental in elucidating the mechanistic details governing the regio- and stereoselectivity of palladium-catalyzed electrophilic substitutions involving this compound. [] These computational studies reveal that the electrophilic attack proceeds through a six-membered cyclic transition state with a pronounced chair conformation. The regioselectivity is governed by the phenyl group's location on the η1-allyl moiety, while the stereoselectivity is determined by the relative configuration of phenyl substituents across the forming carbon-carbon bond.
Q11: Can this compound be utilized in the synthesis of natural products?
A12: Yes, the enantioselective Cu-catalyzed allylic substitution of this compound with MeMgBr, utilizing a Taddol-derived chiral phosphine-phosphite ligand, provides access to the chiral key intermediate in the synthesis of the sesquiterpene (–)-α-cedrene. []
Q12: Does this compound find applications in the synthesis of pharmacologically relevant compounds?
A13: this compound has been used as a starting material in the synthesis of various biologically active compounds, including: - N,N-dimethyl-N-benzyl ammonium chloride cinnamides, which exhibited plant growth retardant activity. [] - Enantiomerically pure C8c–C15 monoseco analogues of the alkaloids cryptopleurine and julandine, demonstrating potent anti-angiogenic properties. []
Q13: What are the potential applications of photocatalyzed reactions involving this compound?
A14: Photocatalysis offers a unique approach to transforming this compound. For instance, visible light irradiation of this compound in the presence of an iridium photocatalyst facilitates a diastereoselective isomerization to produce strained cyclopropanes. [] This reaction, proceeding through a radical mechanism involving C-Cl bond homolysis, highlights the potential of photocatalysis to unlock unconventional reactivity pathways for this compound.
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